molecular formula C18H19NO5S B4007378 2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate

2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B4007378
M. Wt: 361.4 g/mol
InChI Key: GEKZCJDAWKDHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.09839388 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Guanidinium-Functionalized Anion Exchange Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through an activated fluorophenyl-amine reaction. This process allows precise control of cation functionality, integrating guanidinium into stable phenyl rings without deleterious side reactions. Such materials have implications for advanced electrolyte systems in energy storage and conversion technologies (Kim et al., 2011).

Metabolism of Phosphorothioate by Rats

The study on O, O-Dimethyl O-[4-(methylthio)-m-tolyl] phosphorothioate by white rats highlights the oxidative metabolism processes involving sulfoxide and sulfone derivatives. It demonstrates the body's metabolic pathways in transforming sulfur-containing compounds (Brady & Arthur, 1961).

Synthesis of Dimethyl Sulfomycinamate

The synthesis of dimethyl sulfomycinamate, a product from the sulfomycin family of antibiotics, indicates the potential application of complex sulfone compounds in antibiotic development. This synthesis involves multiple steps, including Bohlmann-Rahtz heteroannulation, highlighting the chemical versatility of sulfone compounds (Bagley et al., 2005).

Synthesis and Proton Conductivity of Highly Sulfonated Poly(thiophenylene)

The development of poly(thiophenylenesulfonic acid) introduces a novel class of polyaromatic electrolytes with high sulfonation levels. These materials show significant promise for use in proton exchange membranes due to their excellent proton conductivity and water affinity (Miyatake et al., 1997).

Electrophoretic and Biocompatible Poly(2-oxazoline)s

N-Methyl bis[(nonafluorobutane)sulfonyl]imide initiated polymerization of 2-oxazolines, leading to the synthesis of electrophoretic poly(2-oxazoline)s containing pendent sulfone. These materials were investigated for their biocompatibility and potential in electrophoretic deposition with bioactive glass, suggesting applications in biomedical engineering and materials science (Hayashi & Takasu, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for harm. Without specific data, it’s challenging to provide accurate safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound has bioactive properties, to materials science if the compound has unique physical properties .

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-13-3-7-15(8-4-13)17(20)12-24-18(21)11-19-25(22,23)16-9-5-14(2)6-10-16/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKZCJDAWKDHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate
Reactant of Route 2
Reactant of Route 2
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate
Reactant of Route 3
Reactant of Route 3
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate
Reactant of Route 4
Reactant of Route 4
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate
Reactant of Route 5
Reactant of Route 5
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate
Reactant of Route 6
Reactant of Route 6
2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.